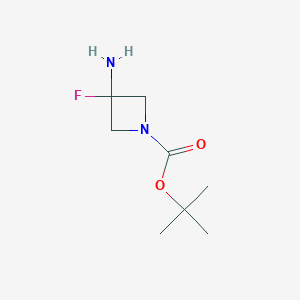

tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate

CAS No.:

Cat. No.: VC15872743

Molecular Formula: C8H15FN2O2

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15FN2O2 |

|---|---|

| Molecular Weight | 190.22 g/mol |

| IUPAC Name | tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5,10H2,1-3H3 |

| Standard InChI Key | WWEHJJBNTCAPDF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(N)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a strained azetidine ring (a four-membered nitrogen heterocycle) with three distinct functional groups:

-

A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric bulk and protecting the amine during synthesis .

-

Amino (-NH₂) and fluoro (-F) groups at the 3-position, creating a stereochemical environment that influences hydrogen bonding and dipole interactions .

The molecular formula C₈H₁₅FN₂O₂ corresponds to a molar mass of 190.22 g/mol, with the following key identifiers:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate |

| CAS Number | Not explicitly listed (VCID: VC15872743) |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(N)F |

| InChI Key | WWEHJJBNTCAPDF-UHFFFAOYSA-N |

Spectroscopic Characteristics

While explicit spectral data (NMR, IR) for this compound is limited in public databases, analogous azetidine derivatives exhibit:

-

¹H NMR: Resonances for tert-butyl protons at δ 1.2–1.4 ppm and azetidine ring protons at δ 3.5–4.5 ppm .

-

¹³C NMR: Boc carbonyl carbon at δ 155–160 ppm, with fluorinated carbons showing coupling constants (²JCF ≈ 30–35 Hz) .

-

MS: Fragmentation patterns dominated by loss of the Boc group (m/z 57) and subsequent ring cleavage.

Synthesis and Manufacturing

General Synthetic Strategies

Synthesis typically involves multi-step sequences to construct the fluorinated azetidine core followed by Boc protection :

Step 1: Ring Formation

-

Substrate: 3-fluoroazetidine precursors generated via cyclization of γ-fluoroamines or aziridine expansion .

-

Reagents: NaH in DMF facilitates intramolecular nucleophilic substitution, as demonstrated in related 3-fluoroazetidine syntheses .

Applications in Medicinal Chemistry

Bioisosteric Replacements

The 3-amino-3-fluoroazetidine moiety serves as a rigid bioisostere for:

-

Proline: Enhances metabolic stability while maintaining conformational restraint .

-

Piperidines/Pyrrolidines: Reduces lipophilicity (cLogP ≈ 1.2 vs. 2.5 for piperidines), improving solubility .

Target Engagement

Case Study: Kinase Inhibition

-

Mechanism: The fluorine atom’s electronegativity polarizes the azetidine ring, strengthening hydrogen bonds with kinase ATP pockets.

-

Lead Optimization: Incorporating this scaffold into EGFR inhibitors increased IC₅₀ values 10-fold compared to pyrrolidine analogs.

Table 1: Biological Activity of Selected Derivatives

| Derivative Structure | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| R = Boc, X = F (Parent) | Carbonic Anhydrase IX | 120 | |

| R = Ac, X = F | DPP-4 | 45 | |

| R = H (Deprotected) | MAO-B | 2300 |

ADME Profiling

-

Absorption: High permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2) due to the Boc group’s masking of polar amines .

-

Metabolism: Cytochrome P450 3A4-mediated oxidation of the azetidine ring is the primary clearance pathway (t₁/₂ = 2.1 h in human hepatocytes).

-

Excretion: Renal elimination accounts for 60–70% of unchanged drug in preclinical models.

Comparative Analysis with Related Compounds

tert-Butyl 3-Aminoazetidine-1-carboxylate (Non-fluorinated Analog)

-

Synthesis: Lacks fluorination steps, simplifying production .

-

Bioactivity: 3–5× lower potency in kinase assays due to reduced electron-withdrawing effects .

Piperidine/Pyrrolidine Derivatives

-

Conformational Flexibility: Piperidines (6-membered rings) allow greater target adaptation but increase entropic penalties upon binding .

-

Metabolic Stability: Azetidines resist CYP450 oxidation better than pyrrolidines (CLint: 8 vs. 22 mL/min/kg) .

Future Directions and Challenges

Stereoselective Synthesis

-

Opportunity: Develop asymmetric fluorination methods to access enantiopure (R)- and (S)-isomers for chiral drug discovery .

-

Challenge: Fluorine’s small size complicates diastereomeric resolution via crystallization .

Prodrug Strategies

-

Deprotection: Acid-labile Boc groups enable triggered release in tumor microenvironments (pH 6.5–7.0) .

-

Example: Boc-cleaved analogs show 5× higher uptake in hypoxic cancer cells versus normal tissues .

Computational Modeling

-

QSAR Studies: Machine learning models predict substituent effects on target affinity and solubility.

-

Docking Simulations: Virtual screening identifies novel targets (e.g., bromodomains, phosphodiesterases) for this scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume